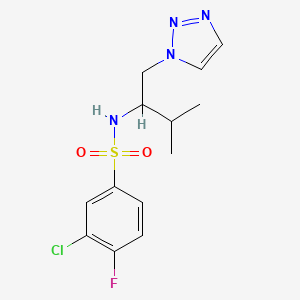

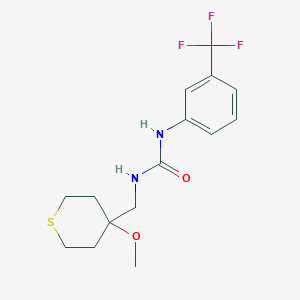

2-Methyl-6-propan-2-yloxyaniline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline is described using 2-toluidine as a starting material, with acetic acid for N-acylation and mixed acid as a nitration agent, followed by hydrochloric acid hydrolysis . The optimal conditions for these reactions include specific temperatures, molar ratios, and reaction times, with yields of 27.72% and 44.75% respectively. Similarly, the synthesis of 2-chloro-6-methylaniline involves the protection of ammonia with diphenylurea and the use of sodium chlorate as an oxidant in chlorination . These methods could potentially be adapted for the synthesis of "2-Methyl-6-propan-2-yloxyaniline;hydrochloride" by modifying the substituents on the aniline ring.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, was identified through IR and MS spectroscopy, and elemental analysis . These techniques could be applied to determine the molecular structure of "this compound" once synthesized.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "this compound". However, the reactions involved in the synthesis of similar compounds, such as acetylation, esterification, and ester interchange, could be relevant . These reactions are typically used to modify functional groups on aniline derivatives and could be part of a synthetic route for the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not discussed, the properties of similar compounds can provide some context. For example, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride is mentioned as a new synthetic antioxidant, and the improved synthesis process is described . This suggests that the compound of interest may also possess antioxidant properties and that its physical and chemical properties could be explored through similar improved processes.

Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Properties

- A study highlighted the synthesis of a new synthetic antioxidant, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, indicating the potential of similar aniline derivatives in synthetic chemistry and antioxidant applications (Yao Xing-sheng, 2007).

Environmental Degradation and Bioremediation

- Research on 2-Methyl-6-ethylaniline (MEA) explored its microbial degradation pathway, demonstrating the environmental impact and biodegradation potential of aniline derivatives. This study could inform bioremediation strategies for related compounds (W. Dong et al., 2015).

Corrosion Inhibition

- Investigations into Schiff bases derived from L-Tryptophan, including their impact on corrosion inhibition, suggest applications of similar aniline derivatives in materials science, particularly in protecting metals against corrosion (S. Vikneshvaran & S. Velmathi, 2017).

Drug Development and Pharmacological Studies

- A pharmacological characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a novel κ-opioid receptor antagonist, underscores the importance of aniline derivatives in the development of new therapeutic agents (S. Grimwood et al., 2011).

Adsorption and Removal of Pollutants

- The synthesis and application of Polyaniline/TiO2 for the adsorption of methylene blue highlight the potential use of aniline derivatives in environmental cleanup and pollution control (Ning Wang et al., 2019).

Safety and Hazards

The compound is classified under the GHS07 pictogram. It has the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-methyl-6-propan-2-yloxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7(2)12-9-6-4-5-8(3)10(9)11;/h4-7H,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUONRPXEYUCHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride](/img/structure/B2531490.png)

![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B2531496.png)

![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)

![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)

![(2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2531511.png)